molecular formula C23H28N2O4 B7152299 N-[1-[2-[3-(hydroxymethyl)phenoxy]propanoyl]piperidin-4-yl]-2-methylbenzamide

N-[1-[2-[3-(hydroxymethyl)phenoxy]propanoyl]piperidin-4-yl]-2-methylbenzamide

Cat. No.: B7152299
M. Wt: 396.5 g/mol
InChI Key: RXAIHSICZPSZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[2-[3-(hydroxymethyl)phenoxy]propanoyl]piperidin-4-yl]-2-methylbenzamide is a complex organic compound that features a piperidine ring, a phenoxy group, and a benzamide moiety

Properties

IUPAC Name

N-[1-[2-[3-(hydroxymethyl)phenoxy]propanoyl]piperidin-4-yl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-16-6-3-4-9-21(16)22(27)24-19-10-12-25(13-11-19)23(28)17(2)29-20-8-5-7-18(14-20)15-26/h3-9,14,17,19,26H,10-13,15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAIHSICZPSZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C(C)OC3=CC=CC(=C3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-[3-(hydroxymethyl)phenoxy]propanoyl]piperidin-4-yl]-2-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-(hydroxymethyl)phenol with 2-bromo-1-chloropropane to form 3-(hydroxymethyl)phenoxypropane. This intermediate is then reacted with piperidine-4-carboxylic acid to form the piperidinyl derivative. Finally, the piperidinyl derivative is coupled with 2-methylbenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-[3-(hydroxymethyl)phenoxy]propanoyl]piperidin-4-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-(carboxymethyl)phenoxypropane.

    Reduction: Formation of N-[1-[2-[3-(hydroxymethyl)phenoxy]propanoyl]piperidin-4-yl]-2-methylbenzylamine.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

N-[1-[2-[3-(hydroxymethyl)phenoxy]propanoyl]piperidin-4-yl]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-[2-[3-(hydroxymethyl)phenoxy]propanoyl]piperidin-4-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The piperidine ring and benzamide moiety are known to interact with various receptors and enzymes, potentially modulating their activity. This compound may act as an agonist or antagonist, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[2-[3-(hydroxymethyl)phenoxy]propanoyl]piperidin-4-yl]-benzamide: Lacks the methyl group on the benzamide moiety.

    N-[1-[2-[3-(hydroxymethyl)phenoxy]propanoyl]piperidin-4-yl]-2-chlorobenzamide: Contains a chlorine atom instead of a methyl group.

Uniqueness

N-[1-[2-[3-(hydroxymethyl)phenoxy]propanoyl]piperidin-4-yl]-2-methylbenzamide is unique due to the presence of the methyl group on the benzamide moiety, which can influence its binding affinity and specificity towards certain molecular targets. This structural feature may enhance its therapeutic potential and differentiate it from other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.